molecular formula C18H26N4O5S B2771886 N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide CAS No. 1105227-98-2

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide

Cat. No.: B2771886
CAS No.: 1105227-98-2
M. Wt: 410.49
InChI Key: LPNGTGDIWYQIBL-UHFFFAOYSA-N
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Description

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture combining an isothiazolidin-1,1-dioxide (sultam) moiety, a methylphenyl group, and a morpholinoethyl-linked oxalamide chain. The isothiazolidin dioxide ring is a key structural feature seen in compounds investigated for various biological activities, as it can serve as a polar, conformationally constrained pharmacophore . The oxalamide functional group is a well-established linker in the design of bioactive molecules and has been utilized in the development of potential therapeutic agents, including those targeting metabolic disorders and other conditions . The presence of the morpholinoethyl group further enhances the molecule's properties, contributing to its solubility and potential for target engagement. This combination of features makes it a valuable chemical tool for researchers. Its primary applications include use as a key intermediate in organic synthesis and as a building block for constructing more complex chemical entities for high-throughput screening campaigns. Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in programs aimed at modulating enzyme or receptor function. It is supplied with guaranteed high purity and consistency for reliable experimental results. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-morpholin-4-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O5S/c1-14-3-4-15(22-6-2-12-28(22,25)26)13-16(14)20-18(24)17(23)19-5-7-21-8-10-27-11-9-21/h3-4,13H,2,5-12H2,1H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPNGTGDIWYQIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H23N3O5S
  • Molecular Weight : 381.4 g/mol
  • IUPAC Name : this compound

The compound features a complex structure that includes an oxalamide core and a dioxidoisothiazolidinyl moiety, which are significant for its biological activity.

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . The mechanism involves:

  • Inhibition of CDK2 : The compound binds to the active site of CDK2, inhibiting its activity. This disruption affects the cell cycle, particularly the transition from the G1 phase to the S phase.
  • Cell Cycle Arrest : By inhibiting CDK2, the compound can lead to cell cycle arrest, preventing cell division and potentially inducing apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity:

  • In vitro Studies : Various studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, it has shown efficacy against breast and prostate cancer cell lines .

Additional Biological Activities

Beyond its anticancer properties, this compound may also exhibit:

  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, although further research is needed to establish these effects conclusively.
  • Antimicrobial Activity : There are indications that compounds with similar structures may possess antimicrobial properties, warranting further investigation into this aspect.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibits proliferation in various cancer lines,
Anti-inflammatoryPotential effects noted; requires further study
AntimicrobialSimilar compounds show activity; needs exploration

Case Study Example

A study conducted on breast cancer cell lines treated with this compound revealed:

  • Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µM.
  • Mechanistic Insights : Flow cytometry analyses indicated an increase in apoptotic cells following treatment, supporting the hypothesis of its role in inducing apoptosis via CDK inhibition .

Q & A

Q. What experimental designs mitigate off-target effects in cellular models?

  • Methodological Answer :
  • CRISPR-Cas9 knockout : Generate cell lines lacking suspected off-target receptors.
  • Thermal proteome profiling (TPP) : Identify engaged targets by quantifying protein thermal stability shifts.
  • Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells to uncover unintended pathways .

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